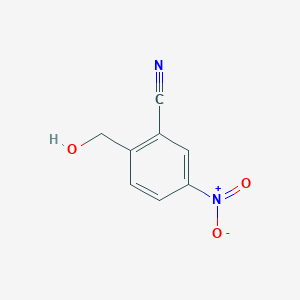
5-Thioxopiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thioxopiperazin-2-one is a heterocyclic compound that features a piperazine ring with a thioxo group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thioxopiperazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 1-phenylpiperidine-4-carboxylate with hydrazine hydrate in ethanol, followed by refluxing for several hours . The reaction progress is monitored using thin-layer chromatography (TLC), and the product is isolated by cooling the reaction mixture and precipitating the solid .
Industrial Production Methods: Industrial production methods for this compound often involve optimized catalytic processes to enhance yield and purity. For instance, asymmetric catalytic methodologies have been developed to prepare piperazin-2-ones, which can be adapted for the synthesis of this compound . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Thioxopiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thioxo group and the piperazine ring, which provide multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the thioxo group to a thiol or a sulfide.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted piperazine derivatives. These products have diverse applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Thioxopiperazin-2-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antitubercular effects, where it disrupts essential biological processes in pathogenic microorganisms .
Vergleich Mit ähnlichen Verbindungen
2,5-Diketopiperazine: This compound shares a similar piperazine ring structure but lacks the thioxo group.
Piperazin-2-one: Another related compound, which also features a piperazine ring but with different substituents.
Uniqueness: 5-Thioxopiperazin-2-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and synthetic methodologies.
Eigenschaften
Molekularformel |
C4H6N2OS |
|---|---|
Molekulargewicht |
130.17 g/mol |
IUPAC-Name |
5-sulfanylidenepiperazin-2-one |
InChI |
InChI=1S/C4H6N2OS/c7-3-1-6-4(8)2-5-3/h1-2H2,(H,5,7)(H,6,8) |
InChI-Schlüssel |
IQRMGOMZGHIOIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NCC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)



![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)

![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)
![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)
![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)
